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molecular formula C7H14ClNO2 B1302249 1-methylpiperidine-4-carboxylic Acid Hydrochloride CAS No. 71985-80-3

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No. B1302249
M. Wt: 179.64 g/mol
InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697876B2

Procedure details

Charge isonipecotic acid (1.00 wt, 1.0 eq, 600 g) to a reaction vessel. Charge palladium on charcoal (10% wt, 50% wet paste, 0.05 wt, 30 g) to the reaction vessel. Charge purified water (4.0 vol, 2.4 L) to the reaction vessel. Heat the resulting mixture to 90 to 95° C. Charge formic acid (1.2 vol, 1.4 wt, 4.0 eq, 720 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Charge formaldehyde (37% w/w aqueous solution, 0.74 vol, 0.81 wt, 1.3 eq, 444 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Stir the resulting mixture at 90 to 100° C. until complete by HPLC analysis (pass criterion≦0.1% area isonipecotic acid, expected 3 hours). Cool the resulting mixture to 20 to 30° C. Filter the reaction mixture through GF/F. Wash the filter cake with purified water (2×1.0 vol) at 20 to 30° C. Concentrate the combined filtrates to ca 2 vol at atmospheric pressure. As necessary adjust the temperature to 65 to 75° C. Charge conc. Hydrochloric acid (0.95 vol, 1.14 wt, 1.5 eq, 570 mL) to the vessel at 65 to 75° C. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 3 vol at atmospheric pressure. Check the water content by KF analysis of the supernatant liquors using AX reagent (pass criterion≦0.1% w/w). Cool the reaction mixture to 20 to 25° C. Stir the reaction mixture for 1 to 2 hours at 20 to 25° C. Filter the reaction mixture at 20 to 25° C. Wash the filter cake with acetonitrile (2×1.0 vol, 0.8 wt, 2×600 mL). Dry the product at up to 50° C. until ≦0.5% w/w by LOD and ≦0.2% w/w water (KF, AX reagent). Expected yield: 80 to 90% th, 111 to 125% w/w; Isolated yield: 755 g (91% th, 125 w/w). FIG. 5 shows a typical NMR spectrum of 1-Methylpiperidine-4-carboxylic acid (D2O)
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
444 mL
Type
reactant
Reaction Step Three
Quantity
570 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1CCC(C(O)=O)CC1.C(O)=O.C=O.[ClH:15].[CH3:16][N:17]1[CH2:22][CH2:21][CH:20]([C:23]([OH:25])=[O:24])[CH2:19][CH2:18]1>[Pd]>[ClH:15].[CH3:16][N:17]1[CH2:22][CH2:21][CH:20]([C:23]([OH:25])=[O:24])[CH2:19][CH2:18]1 |f:6.7|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Step Two
Name
Quantity
720 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
444 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
570 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stir the resulting mixture at 90 to 100° C. until complete by HPLC analysis (pass criterion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge
CUSTOM
Type
CUSTOM
Details
purified water (4.0 vol, 2.4 L) to the reaction vessel
ADDITION
Type
ADDITION
Details
Charge a line
WASH
Type
WASH
Details
rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C
ADDITION
Type
ADDITION
Details
Charge a line
WASH
Type
WASH
Details
rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C
CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the resulting mixture to 20 to 30° C
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through GF/F
WASH
Type
WASH
Details
Wash the filter cake with purified water (2×1.0 vol) at 20 to 30° C
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined filtrates to ca 2 vol at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to 65 to 75° C
CUSTOM
Type
CUSTOM
Details
at 65 to 75° C
CONCENTRATION
Type
CONCENTRATION
Details
Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure
CONCENTRATION
Type
CONCENTRATION
Details
Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure
CONCENTRATION
Type
CONCENTRATION
Details
Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 3 vol at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 20 to 25° C
STIRRING
Type
STIRRING
Details
Stir the reaction mixture for 1 to 2 hours at 20 to 25° C
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture at 20 to 25° C
WASH
Type
WASH
Details
Wash the filter cake with acetonitrile (2×1.0 vol, 0.8 wt, 2×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the product at up to 50° C. until ≦0.5% w/w by LOD and ≦0.2% w/w water (KF, AX reagent)
CUSTOM
Type
CUSTOM
Details
Isolated yield: 755 g (91% th, 125 w/w)

Outcomes

Product
Name
Type
Smiles
Cl.CN1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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